N,N,4-trimethyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine
Description
Properties
IUPAC Name |
N,N,4-trimethyl-6-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O/c1-12-9-15(19-16(18-12)20(3)4)22-7-5-21(6-8-22)11-14-10-17-23-13(14)2/h9-10H,5-8,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDVHBSXTLGSRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC3=C(ON=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N,4-trimethyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is a novel compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrimidine Core : A six-membered ring containing nitrogen atoms that influences the compound's biological activity.
- Piperazine Moiety : Known for its ability to interact with various receptors in the central nervous system.
- Oxazole Ring : Contributes to the compound's unique chemical reactivity and potential biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of pyrimidine compounds can inhibit cancer cell proliferation by inducing apoptosis through caspase activation and modulation of Bcl-2 family proteins .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast | 6.2 | Caspase activation |
| Compound B | Colon | 43.4 | Bcl-2 inhibition |
| N,N,4-trimethyl... | Various | TBD | TBD |
Antimicrobial Activity
The antimicrobial effects of similar compounds have also been explored. For example:
- Certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .
Table 2: Antimicrobial Activity
| Compound Name | Bacteria Tested | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound C | E. coli | 200 | Effective |
| Compound D | S. aureus | 140 | Effective |
The mechanisms by which this compound exerts its biological effects include:
- Receptor Interaction : The piperazine moiety is known to interact with serotonin receptors, which may mediate some of its effects on mood and cognition.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A clinical trial involving a related piperazine derivative showed promising results in reducing tumor size in patients with advanced breast cancer.
- Case Study 2 : Laboratory studies demonstrated that the compound effectively inhibited bacterial growth in vitro, suggesting potential for development as an antibiotic.
Comparison with Similar Compounds
Positional Isomerism and Substitution Patterns
- N,N-Dimethyl-6-{4-[(5-Methyl-1,2-Oxazol-4-yl)Methyl]Piperazin-1-yl}Pyrimidin-4-Amine (): Key Difference: The target compound has a 2-amine and N,N,4-trimethyl groups, whereas this analog is a 4-amine with N,N-dimethyl substitution. Impact: Positional isomerism at the pyrimidine ring (2- vs. The additional methyl group at position 4 in the target compound may enhance steric bulk and hydrophobicity .
Heterocyclic Ring Variations
5-Chloro-4-(4-((5-Methyl-1,2,4-Oxadiazol-3-yl)Methyl)Piperazin-1-yl)-3-Nitropyridin-2-Amine ():
- N-Ethyl-6-Methyl-2-[4-(5-Methyl-1,3,4-Thiadiazol-2-yl)Piperazin-1-yl]Pyrimidin-4-Amine (): Key Difference: Substitutes oxazole with thiadiazole. The ethyl group at the amine may increase lipophilicity compared to the target compound’s methyl groups .
Substituent Effects on Pharmacokinetics
2-[4-(3,4-Dimethoxybenzoyl)Piperazin-1-yl]-N,N,6-Trimethylpyrimidin-4-Amine ():
- ETP-47037 (): Key Difference: Features a pyrazolo[1,5-a]pyrazine core and a morpholino group. Impact: The sulfonyl-piperazine moiety improves aqueous solubility, while the pyrazine core offers distinct hydrogen-bonding capabilities compared to pyrimidine .
Structural and Physicochemical Data Comparison
*Estimated based on structural similarity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N,N,4-trimethyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Piperazine ring formation : Achieved via Mannich reaction using formaldehyde, secondary amines, and ketones/aldehydes (e.g., 5-methyl-1,2-oxazole derivatives) .
- Pyrimidine core assembly : Nucleophilic substitution at the pyrimidine C6 position using pre-functionalized piperazine intermediates under reflux conditions in polar aprotic solvents like DMF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the final compound .
Q. How is the purity and structural identity of the compound validated post-synthesis?
- Methodological Answer :
- HPLC : Retention time and peak area analysis (e.g., C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity .
- Spectroscopy :
- 1H/13C NMR : Assign peaks to verify substituents (e.g., methyl groups at N,N,4-positions; piperazine and oxazole protons) .
- HRMS : Confirm molecular weight (e.g., m/z [M+H]+ matching theoretical value) .
Q. What are the primary spectroscopic techniques for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for oxazole; N-H bending for pyrimidine amine) .
- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds stabilizing the piperazine-pyrimidine linkage) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in polymorphic forms of this compound?
- Methodological Answer :
- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to capture weak diffraction signals .
- Refinement : SHELXL for least-squares refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks (e.g., N–H⋯N interactions between pyrimidine and oxazole groups) .
- Dihedral angle analysis : Compare angles between pyrimidine and substituent planes (e.g., 12.8° deviation in a related pyrimidine derivative) to identify conformational flexibility .
Q. What strategies optimize biological activity through structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent variation : Replace the 5-methyloxazole group with bulkier heterocycles (e.g., thiazole) to enhance receptor binding .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .
- In vitro assays : Measure IC50 values against target enzymes (e.g., protein kinases) using fluorescence polarization or radiometric assays .
Q. How can contradictory pharmacological data from different assay conditions be resolved?
- Methodological Answer :
- Standardize assay protocols : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and ATP concentrations (e.g., 10 µM) across studies .
- Control for solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Validate with orthogonal assays : Compare enzyme inhibition (e.g., kinase activity) with cellular proliferation assays (e.g., MTT in cancer cell lines) .
Q. What computational methods predict metabolic stability and toxicity profiles?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate hepatic microsomal stability and cytochrome P450 inhibition .
- Metabolite identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation of piperazine) using GLORYx .
Q. How do solvent and temperature variations impact reaction yields in large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary solvent (e.g., DMF vs. DMSO), temperature (80–120°C), and catalyst loading (e.g., Pd/C) to optimize coupling reactions .
- Kinetic analysis : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., piperazine alkylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
